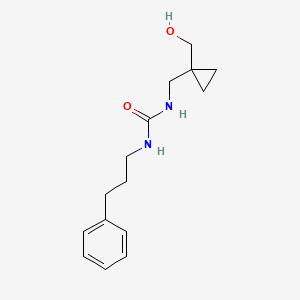
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound, also known as HCMC-1, has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Several studies have explored the synthesis and potential medicinal applications of compounds structurally related to 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea. For instance, urea derivatives have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Compounds demonstrating strong hypotensive action and antiarrhythmic activity comparable to reference drugs like Propranolol have been identified, indicating the potential of these compounds in cardiovascular therapeutic applications (Chalina, Staneva, & Chakarova, 1998).
NMR Spectroscopy and Resin Synthesis
The role of urea derivatives in the synthesis of urea-formaldehyde resins, a crucial product in the chemical industry, has been extensively studied using NMR spectroscopy. Detailed investigations have elucidated the complex reaction networks involved in resin synthesis, contributing significantly to our understanding of polymer chemistry and material science (Steinhof, Kibrik, Scherr, & Hasse, 2014).
Organic Synthesis and Chemical Transformations
Research has also focused on the synthesis of ureas through Lossen rearrangement, presenting a method for converting carboxylic acids into ureas in a single-pot process. This approach offers a cost-effective and environmentally friendly method for synthesizing ureas, highlighting the versatility of these compounds in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure and Spectroscopic Analysis
The molecular structure, vibrational spectra, and electronic properties of cyclopropylmethyl urea derivatives have been studied, revealing their potential in nonlinear optical applications due to their high hyperpolarizability. These studies offer insights into the electronic characteristics of these compounds, furthering their potential application in electronic and photonic devices (Al-Abdullah et al., 2014).
properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-12-15(8-9-15)11-17-14(19)16-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,18H,4,7-12H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQGKABHLOVGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


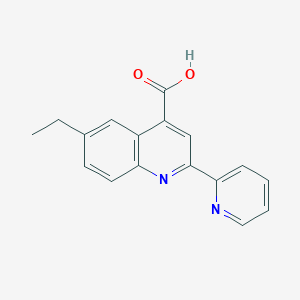
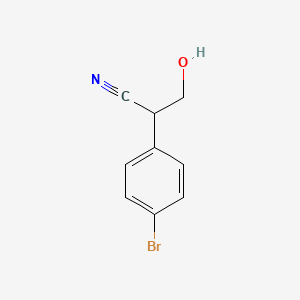
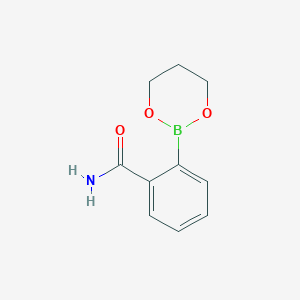


![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
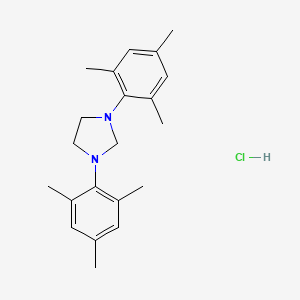
![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)

![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)